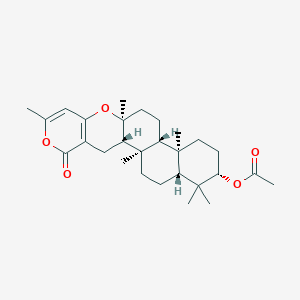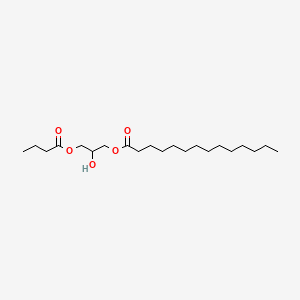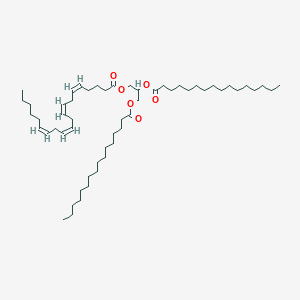
Chevalone B
描述
Synthesis Analysis
Meroterpenoids are a class of terpenoid-containing hybrid natural products with impressive structural architectures and remarkable pharmacological activities . The biosynthesis of meroterpenoids has been well documented in the literature . Recent progress on the biomimetic synthesis of chrome meroterpenoids and synthetic biology-driven biomanufacturing of tropolone sesquiterpenoids, merochlorins, and plant-derived meroterpenoid cannabinoids has been reported .Molecular Structure Analysis
Chevalone B has a molecular formula of C28H40O5 . The structure was determined by the analysis of nuclear magnetic resonance (NMR) spectroscopic and X-ray data . The absolute stereochemistry with (3 S, 5 R, 7 R, 14 R, 15 R, 17 S, 18 S) are presented in the CIF file .Chemical Reactions Analysis
Meroterpenoids possess intriguing structural features and relevant biological activities . Novel enzymes are involved in the biosynthesis of meroterpenoids with unique structures . Biomimetic synthesis and synthetic biology enable the construction and manufacturing of complex meroterpenoids .Physical And Chemical Properties Analysis
Chevalone B is soluble in DMSO . It is isolated as colorless crystals . More detailed physical and chemical properties can be found on the PubChem database .科学研究应用
鉴定和结构
- Chevalone B 被鉴定为从南海海参 Cucumaria japonica 中分离的真菌曲霉菌 sp. H30 中分离出的倍半萜类。该化合物的结构通过核磁共振 (NMR) 光谱和 X 射线数据分析确定,标志着其晶体学数据和绝对立体化学的首次报道 (Hu 等人,2019)。
抗菌活性
- 科学研究表明,Chevalone B 与其他倍半萜类一样,表现出较弱的抗菌活性。其作为抗菌剂的潜力在天然产物研究中得到了关注 (Hu 等人,2019)。
在海洋和真菌生物学中的作用
- 对海洋海绵相关真菌(如曲霉菌 similanensis)的研究揭示了 chevalone B 在其他化合物中的存在。这些研究有助于了解海洋生物学和海洋生物的化学生态 (Prompanya 等人,2014)。
抗癌潜力
- 对包括 chevalone B 在内的各种倍半萜类的研究突出了它们在癌症研究中的潜力。一些研究专注于它们对各种癌细胞系的细胞毒活性,表明它们在癌症治疗或化学预防中的可能应用 (Prata-Sena 等人,2016)。
安全和危害
未来方向
Endophytic fungi, like the one that produces Chevalone B, represent one of the largest untapped natural resources for the bioprospecting of secondary metabolites and biosynthetic enzymes . Identifying responsible biosynthetic genes for the numerous secondary metabolites isolated from endophytic fungi opens the opportunity to explore the genetic potential of producer strains to discover novel secondary metabolites and enhance secondary metabolite production by metabolic engineering . This could result in novel and more affordable medicines and food additives .
作用机制
Chevalone B is a meroterpenoid metabolite originally isolated from the fungus Eurotium chevalieri . It has been found to exhibit cytotoxicity against certain cell lines . This article will delve into the various aspects of Chevalone B’s mechanism of action.
Target of Action
The primary targets of Chevalone B are yet to be definitively identified. It has been found to exhibit cytotoxicity against kb and nci-h187 cells .
Mode of Action
Its cytotoxic effects suggest that it may interact with cellular components in a way that inhibits cell proliferation or survival .
Biochemical Pathways
Chevalone B is a product of the meroterpenoid pathway, a type of secondary metabolic pathway found in fungi . The biosynthetic pathway of Chevalone B involves the heterologous expression of a cryptic gene cluster found in the fungus Aspergillus versicolor . The compound is further derivatized into various analogues using a single dehydrogenase involved in another meroterpenoid pathway .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Result of Action
Chevalone B has been found to exhibit cytotoxic effects against certain cell lines
Action Environment
The action of Chevalone B may be influenced by various environmental factors. For instance, the production of Chevalone B and its analogues is influenced by the specific genetic and metabolic environment of the fungus Aspergillus versicolor
属性
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLQXSSQAASGV-GPTGPEQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chevalone B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Chevalone B and what other compounds are often found alongside it?
A1: Chevalone B is a secondary metabolite produced by various fungal species, including Aspergillus sp., Xylaria humosa, and Neosartorya species. It is often co-isolated with other meroterpenoids like Chevalone C and sartorypyrones, as well as various indole alkaloids like tryptoquivalines. [, , , ]
Q2: Does Chevalone B exhibit any biological activity?
A2: While some studies indicate weak antibacterial activity, Chevalone B generally demonstrates limited bioactivity in standard antimicrobial assays. For instance, it showed weak activity against Staphylococcus aureus and Enterococcus faecalis. [, , ] More research is needed to fully explore its potential bioactivities.
Q3: What is known about the structure of Chevalone B?
A3: While the exact molecular formula and weight are not specified in the provided abstracts, the research confirms that Chevalone B is a meroterpenoid, indicating it possesses a structure partially derived from terpenoid precursors. Its absolute stereochemistry has been determined through X-ray crystallography. []
Q4: Has the structure of Chevalone B been modified to investigate structure-activity relationships (SAR)?
A4: While the provided research doesn't explicitly detail SAR studies on Chevalone B, one study describes the isolation of Chevalone E, a new derivative, from the fungus Aspergillus similanensis. [] This discovery could pave the way for future investigations into the impact of structural modifications on Chevalone B's activity.
Q5: What analytical techniques are used to characterize and study Chevalone B?
A5: Researchers utilize a combination of techniques for Chevalone B characterization, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This provides crucial structural information by analyzing the magnetic properties of atomic nuclei. []
- X-ray crystallography: This technique determines the three-dimensional structure of molecules, offering insights into the absolute configuration of Chevalone B. [, ]
- High-performance liquid chromatography (HPLC): This method is used to separate, identify, and quantify components in a mixture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)


![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)